1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an imidazole group, and phenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine-2,3-dione derivative with an imidazole-containing aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The imidazole ring can interact with metal ions or other cofactors, influencing the compound’s overall activity. Pathways such as signal transduction, gene expression, or metabolic regulation may be affected by this compound’s presence.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with applications in organic synthesis and material science.
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of various chemical products.
Uniqueness
What sets 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one apart from similar compounds is its unique combination of functional groups. The presence of both an imidazole ring and a pyrrolidine-2,3-dione core provides a versatile platform for chemical modifications and interactions, making it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-8-10-18(11-9-17)21-20(22(28)19-6-3-2-4-7-19)23(29)24(30)27(21)14-5-13-26-15-12-25-16-26/h2-4,6-12,15-16,21,28H,5,13-14H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMWNDJSUZAYMO-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.